3-(4-(((4-Methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzonitrile
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Description
3-(4-(((4-Methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
3-(4-(((4-Methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzonitrile is an example of a compound that can be synthesized through complex chemical reactions involving multifunctional heteronucleophiles and acrylonitriles. For instance, the synthesis of related compounds often involves reactions with methylene iodide and various catalysts, leading to heterocyclic compounds with potential for further chemical modification and study in the field of organic chemistry (Mahata et al., 2003). Another study emphasizes the importance of crystal structure analysis in understanding the properties of similar compounds, with specific attention to antimicrobial activity and molecular docking studies, showcasing the utility of such compounds in developing new pharmaceuticals (Okasha et al., 2022).
Liquid Crystalline Behavior and Photophysics
The investigation of liquid crystalline behavior and photophysical properties is a significant application area for compounds like this compound. A study by Ahipa et al. (2014) on similar compounds demonstrated that they could serve as potential mesogens with blue emitting material properties, suitable for applications in display technologies and optical devices. The research showed how the structural features of these compounds influence their liquid crystalline phases and emission properties, contributing valuable insights into the design of new materials with specific optical characteristics (Ahipa et al., 2014).
Properties
IUPAC Name |
3-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-25-19-5-7-20(8-6-19)26-15-16-9-11-23(12-10-16)21(24)18-4-2-3-17(13-18)14-22/h2-8,13,16H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQTSSKAVBVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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